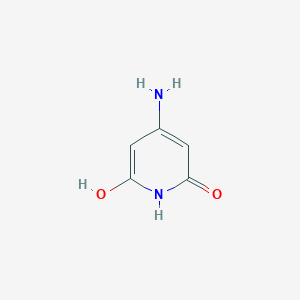

4-Aminopyridine-2,6-diol

Übersicht

Beschreibung

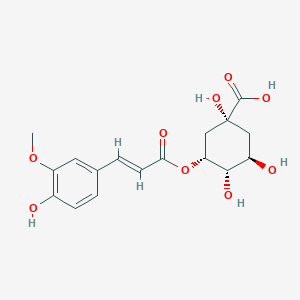

4-Aminopyridine-2,6-diol is a chemical compound that is an important intermediate in the synthesis of various pesticides and medicaments. It is derived from pyridine and has been synthesized with a high yield of over 80%, as confirmed by mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) . The compound is involved in various chemical reactions, including those that lead to the formation of complex solid forms when co-crystallized with substituted salicylic acids .

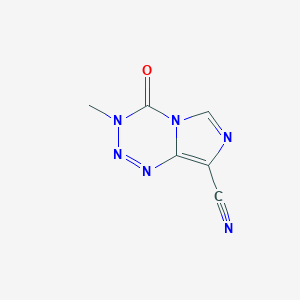

Synthesis Analysis

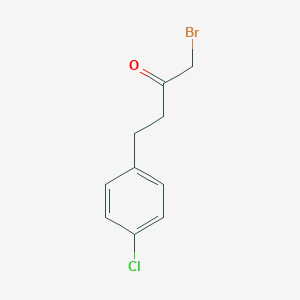

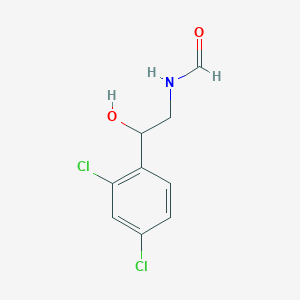

The synthesis of 4-Aminopyridine-2,6-diol involves a copper-catalyzed three-component reaction that can yield substituted 4-amino-2-iminopyridines under specific conditions . Additionally, the compound can be synthesized from pyridine-N-oxide with a total yield higher than 80% . The synthesis process is crucial for the production of new types of pesticides and medicaments, highlighting the importance of 4-Aminopyridine-2,6-diol in pharmaceutical and agricultural industries.

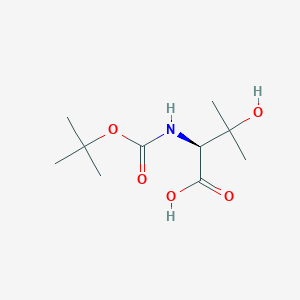

Molecular Structure Analysis

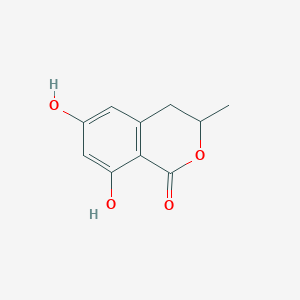

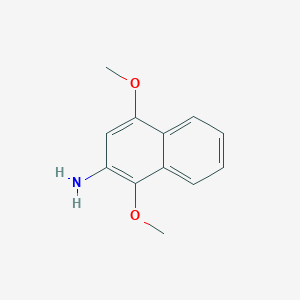

The molecular structure of 4-Aminopyridine-2,6-diol derivatives has been determined by X-ray structure analysis, revealing unusual internal angles and hydrogen bonding interactions . These structural features are significant as they influence the chemical and electrochemical properties of the compounds, as well as their potential applications in macromolecular chemistry and nanoscience .

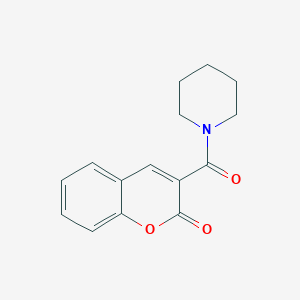

Chemical Reactions Analysis

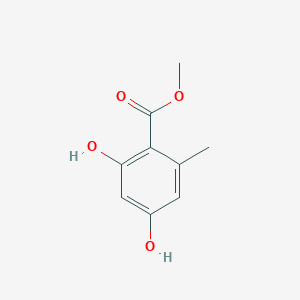

4-Aminopyridine-2,6-diol participates in various chemical reactions, including the formation of crystalline adducts with substituted salicylic acids. These reactions often result in proton transfer and the formation of diverse supramolecular synthons, which are influenced by the presence of other hydrogen-bonding interactions . The compound also reacts with glyoxal and formaldehyde to produce bicyclooctanes and imidazolidines, with the reaction pathway influenced by the solvent used .

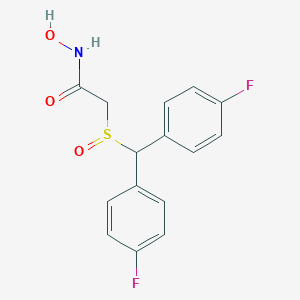

Physical and Chemical Properties Analysis

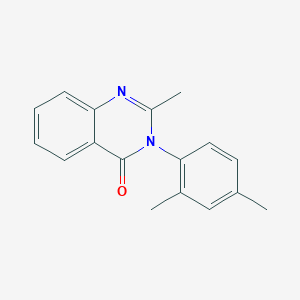

The physical and chemical properties of 4-Aminopyridine-2,6-diol and its derivatives have been investigated through the preparation of homo- and heteroleptic ruthenium(II) and iron(II) complexes . The photophysical properties of these complexes have been studied, providing insights into their potential applications . Additionally, the crystal structures of 4-aminopyridinium salts of dithiooxalato ligand complexes have been characterized, revealing significant π-π and d_z2-π interactions as well as an extensive hydrogen bond network .

Wissenschaftliche Forschungsanwendungen

Pharmacological and Therapeutic Potential

4-Aminopyridine is a potent potassium channel blocker with a diverse range of applications in the treatment of neurodegenerative diseases. Initially developed as a bird poison, its clinical applications have expanded significantly since the 1970s. It has been approved for improving walking abilities in patients with multiple sclerosis in the USA since 2010. Recent studies have explored its potential beyond multiple sclerosis, indicating its efficacy in overcoming nerve impulse conduction disturbances associated with demyelination of the central nervous system (Kostadinova & Danchev, 2019).

Enhancement of Neurological Function in Spinal Cord Injury

4-Aminopyridine has demonstrated promise in restoring conduction across demyelinated internodes in neurons of the spinal cord, suggesting a therapeutic avenue for spinal cord injury (SCI) patients. Clinical trials have provided evidence of limited and transient neurological gains for some patients with long-standing SCI, highlighting the pharmaceutical's potential to manage conduction deficits and contribute to neurological function restoration (Hayes, 1994).

Demyelinating Disorders

4-Aminopyridine's mechanism of action, primarily through potassium channel blockade, has been shown to restore conduction in focally demyelinated axons. This mechanism is considered a useful strategy for ameliorating central conduction deficits due to demyelination in conditions such as multiple sclerosis and chronic spinal cord injury. The drug's efficacy in both immediate-release and sustained-release formulations underscores its potential in the symptomatic management of demyelinating disorders (Hayes, 2006).

Walking Ability Improvement in Multiple Sclerosis

Fampridine-SR, a sustained-release tablet form of 4-aminopyridine, has been shown to enhance neuromuscular function in patients with multiple sclerosis or spinal cord injury. Clinical trials have indicated that K+ channel blockade through Fampridine-SR can significantly improve walking ability in these patients, demonstrating its utility in improving quality of life for those affected by such neurodegenerative conditions (Hayes, 2007).

Safety And Hazards

Zukünftige Richtungen

4-Aminopyridine, a related compound, has been used in various neurological conditions for decades . It has shown clinical efficacy in ameliorating the clinical presentation of certain neurological disorders . This suggests that 4-Aminopyridine-2,6-diol might also have potential therapeutic applications in the future.

Relevant Papers

Several papers have been published on 4-Aminopyridine and its derivatives . These papers discuss the synthesis, properties, and potential therapeutic applications of these compounds. They provide valuable insights into the potential future directions for the research and development of 4-Aminopyridine-2,6-diol and related compounds.

Eigenschaften

IUPAC Name |

4-amino-6-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYZEIDXXFITHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298110 | |

| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridine-2,6-diol | |

CAS RN |

17325-31-4 | |

| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17325-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.